molecular formula C21H24N2O5S B4794935 2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B4794935
M. Wt: 416.5 g/mol
InChI Key: SJGKQHSKBKYQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains an oxadiazole ring, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that the compound may exert its biological activities by interacting with specific molecular targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound may modulate the activity of enzymes and signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. It has also been shown to affect the expression of genes involved in immune response and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities. The compound's unique properties make it a promising candidate for drug development and other biomedical applications. However, one of the limitations of using the compound is its relatively low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. One area of interest is the development of novel derivatives of the compound with improved pharmacological properties. Another area of interest is the elucidation of the compound's mechanism of action and molecular targets. Furthermore, the compound's potential as a fluorescent probe for detecting metal ions can be explored further. Finally, the compound's potential as a therapeutic agent for various diseases can be investigated in more detail.
Conclusion:
2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's unique properties make it a promising candidate for drug development and other biomedical applications. Further research is needed to fully understand the compound's mechanism of action and molecular targets, as well as to develop novel derivatives with improved pharmacological properties.

Scientific Research Applications

2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. The compound has been shown to exhibit anticancer, antifungal, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a fluorescent probe for detecting metal ions. The compound's unique properties make it a promising candidate for drug development and other biomedical applications.

properties

IUPAC Name

2-(4-phenoxybutylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-24-17-13-15(14-18(25-2)19(17)26-3)20-22-23-21(28-20)29-12-8-7-11-27-16-9-5-4-6-10-16/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGKQHSKBKYQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCCCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Phenoxybutyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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